molecular formula C9H14N2 B13321643 2-(5-Methylpyridin-2-yl)propan-1-amine

2-(5-Methylpyridin-2-yl)propan-1-amine

Cat. No.: B13321643
M. Wt: 150.22 g/mol
InChI Key: GIWCUTAVAQSGHX-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine and is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a propan-1-amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)propan-1-amine typically involves the alkylation of 5-methylpyridine with a suitable alkylating agent, followed by amination. One common method involves the reaction of 5-methylpyridine with 1-bromo-2-propanamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpyridin-2-yl)propan-1-amine dihydrochloride: A similar compound with a different substitution pattern.

    2-Methyl-1-(5-methylpyridin-2-yl)propan-1-amine: Another derivative with a similar structure but different functional groups.

Uniqueness

2-(5-Methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(11-6-7)8(2)5-10/h3-4,6,8H,5,10H2,1-2H3

InChI Key

GIWCUTAVAQSGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C)CN

Origin of Product

United States

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